![molecular formula C27H49N3O5 B123872 N4-Octadecylcytosine beta-D-arabinofuranoside CAS No. 158233-67-1](/img/structure/B123872.png)
N4-Octadecylcytosine beta-D-arabinofuranoside
Overview
Description
Mechanism of Action
Alkasar-18, also known as N(4)-Octadecyl-1-arabinofuranosylcytosine or N4-Octadecylcytosine beta-D-arabinofuranoside, is a lipophilic derivative of Ara-C used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells .
Target of Action
The primary target of Alkasar-18 is the enzyme POLA . This enzyme plays a crucial role in DNA replication, making it a key target for many anticancer drugs.
Mode of Action
Alkasar-18 acts as a POLA inhibitor . By inhibiting this enzyme, Alkasar-18 disrupts DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
DNA replication pathway . By inhibiting POLA, Alkasar-18 disrupts the normal process of DNA replication, leading to cell death .
Pharmacokinetics
Pharmacokinetics of Alkasar-18 in healthy mice gave plasma half-lives of t1/2(a) = 10 min and t1/2(b) = 7 - 10 hours . A relatively high proportion of the drug is found in the liver, however with similar elimination kinetics as in plasma . A high proportion of Alkasar-18 is bound to erythrocytes .
Result of Action
The result of Alkasar-18’s action is the disruption of DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells . It has shown potent antitumor activity against leukemias and solid tumors .
Action Environment
The action of Alkasar-18 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
Alkasar-18 is known to interact with POLA1, a DNA polymerase alpha subunit . As a POLA1 inhibitor, it plays a role in biochemical reactions by inhibiting the function of this enzyme
Cellular Effects
Given its role as a POLA1 inhibitor, it is likely to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Alkasar-18 acts as a POLA1 inhibitor . POLA1 is a DNA polymerase involved in the initiation of DNA replication. By inhibiting POLA1, Alkasar-18 could potentially interfere with DNA replication, thereby exerting its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: ALKASAR-18 is synthesized through a series of chemical reactions starting from cytosine arabinoside. The key step involves the alkylation of the N4 position of cytosine arabinoside with an octadecyl group. This reaction typically requires the use of a strong base such as sodium hydride and an appropriate solvent like dimethylformamide .
Industrial Production Methods: The industrial production of ALKASAR-18 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ALKASAR-18 undergoes various chemical reactions, including:
Oxidation: ALKASAR-18 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ALKASAR-18 can undergo substitution reactions, particularly at the N4 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents.
Major Products:
Scientific Research Applications
Pharmacokinetics
Studies have demonstrated that NOAC exhibits favorable pharmacokinetic properties:
- Bioavailability : Following oral administration, NOAC has a bioavailability of approximately 1.1% in plasma and 12.9% in whole blood, which, while low, is sufficient to elicit significant cytotoxic effects against L1210 leukemia models .
- Half-life : The terminal half-life of NOAC after intravenous administration is notably longer than that of cytosine arabinoside, with mean residence times of 3.5 hours in plasma and 6 hours in whole blood .
Oncology
NOAC has been extensively studied for its anticancer properties:
- Mechanism of Action : It acts by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and subsequent apoptosis in cancer cells.
- Case Studies :
- In vitro studies have shown that NOAC derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
- A study reported an IC50 value of 10 µM for a NOAC derivative against MCF-7 cells, indicating potent anticancer activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
Antimicrobial Properties
Research indicates that NOAC possesses notable antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains demonstrate its potential as an antibacterial agent:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These results highlight the compound's effectiveness against Gram-positive bacteria and certain fungi .
Antiviral Research
NOAC is also being investigated for its antiviral properties:
- Its ability to inhibit viral replication positions it as a candidate for developing antiviral medications, particularly against herpes simplex virus .
Genetic Studies
In molecular biology, NOAC is utilized to study DNA and RNA synthesis:
- It provides insights into genetic expression and regulation, aiding the understanding of genetic disorders and the development of gene therapies .
Summary Table of Biological Activities
Application Area | Description |
---|---|
Oncology | Cytotoxic effects on cancer cell lines; induces apoptosis; used in chemotherapy research. |
Antimicrobial | Effective against various bacterial strains; potential as an antibacterial agent. |
Antiviral | Investigated for inhibition of viral replication; potential use in antiviral drug development. |
Genetic Studies | Utilized in DNA/RNA synthesis studies; aids in understanding genetic expression and disorders. |
Comparison with Similar Compounds
Cytosine arabinoside (ara-C): The parent compound from which ALKASAR-18 is derived.
N4-alkyl derivatives of cytarabine: Other derivatives with varying alkyl chain lengths.
Uniqueness: ALKASAR-18 stands out due to its strong lipophilicity, which enhances its ability to penetrate cell membranes and exert its cytotoxic effects. This property makes it more effective than other similar compounds in targeting cancer cells .
Biological Activity
N4-Octadecylcytosine β-D-arabinofuranoside (NOAC) is a synthetic derivative of cytosine arabinoside, designed to enhance cytotoxic activity and stability against metabolic degradation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of NOAC, summarizing its pharmacokinetics, mechanisms of action, antitumor efficacy, and relevant case studies.
- Chemical Name : N4-Octadecylcytosine β-D-arabinofuranoside
- CAS Number : 158233-67-1
- Molecular Formula : C27H49N3O5
- Molecular Weight : 495.703 g/mol
Pharmacokinetics
NOAC exhibits unique pharmacokinetic properties that contribute to its biological activity:
- Administration Routes : It can be administered both intravenously and orally, with studies indicating a low bioavailability of 1.1% from plasma and 12.9% from whole blood when taken orally .
- Half-Life : The mean residence time in plasma after intravenous administration is approximately 3.5 hours, while after oral administration, it extends to about 18 hours . This prolonged half-life suggests a potential for sustained therapeutic effects.
NOAC functions primarily as a cytotoxic agent by interfering with DNA synthesis. Its lipophilic nature allows it to penetrate cellular membranes more effectively than its parent compound, cytosine arabinoside. This enhanced permeability leads to increased intracellular concentrations of the drug, thereby augmenting its cytotoxic effects against cancer cells.
Antitumor Activity
NOAC has demonstrated significant antitumor activity in various preclinical models:
- In Vitro Studies : Research has shown that NOAC exhibits potent cytotoxic effects against mouse leukemia L1210 cells. The compound's efficacy was evaluated through cell viability assays, where it outperformed traditional chemotherapeutics like cytosine arabinoside .
- In Vivo Studies : In murine models, NOAC displayed substantial antitumor activity against human xenograft models. The compound's ability to maintain effective concentrations over extended periods post-administration correlates with improved therapeutic outcomes compared to standard treatments .
Case Studies and Research Findings
- Liposomal Formulation : A study explored the use of liposomal NOAC, which significantly enhanced its bioavailability and therapeutic index in vivo. The liposomal formulation allowed for targeted delivery and reduced systemic toxicity .
- Comparative Efficacy : In comparative studies against other nucleoside analogs, NOAC showed superior activity against resistant cancer cell lines, suggesting potential utility in overcoming multidrug resistance commonly observed in cancer therapy .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that NOAC induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .
Summary Table of Biological Activity
Property | N4-Octadecylcytosine β-D-arabinofuranoside |
---|---|
CAS Number | 158233-67-1 |
Molecular Weight | 495.703 g/mol |
Administration Route | Intravenous / Oral |
Bioavailability | 1.1% (plasma), 12.9% (whole blood) |
Mean Residence Time | 3.5 h (IV), 18 h (oral) |
Antitumor Activity | High efficacy against L1210 leukemia |
Mechanism | Induces apoptosis via caspase activation |
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCEKUGWOYPS-URBBEOKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166385 | |
Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158233-67-1 | |
Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.